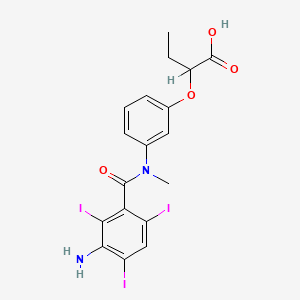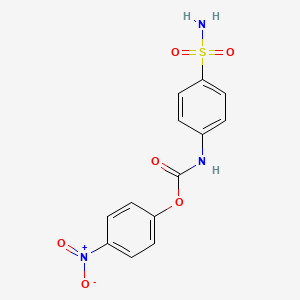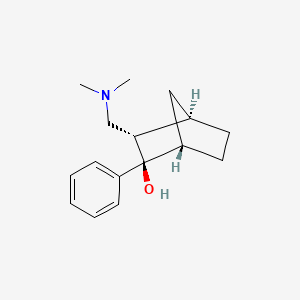
(2-endo-3-exo)-3-((Dimethylamino)methyl)-2-phenyl-2-norbornanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-endo-3-exo)-3-((Dimethylamino)methyl)-2-phenyl-2-norbornanol is a complex organic compound that belongs to the class of norbornane derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-endo-3-exo)-3-((Dimethylamino)methyl)-2-phenyl-2-norbornanol typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction followed by functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(2-endo-3-exo)-3-((Dimethylamino)methyl)-2-phenyl-2-norbornanol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce secondary alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2-endo-3-exo)-3-((Dimethylamino)methyl)-2-phenyl-2-norbornanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical transformations.
Biology
In biological research, this compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of (2-endo-3-exo)-3-((Dimethylamino)methyl)-2-phenyl-2-norbornanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The pathways involved may vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-endo-3-exo)-3-((Dimethylamino)methyl)-2-phenyl-2-norbornanol include other norbornane derivatives with different functional groups.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical reactivity and biological activity compared to other norbornane derivatives.
Properties
CAS No. |
30788-80-8 |
|---|---|
Molecular Formula |
C16H23NO |
Molecular Weight |
245.36 g/mol |
IUPAC Name |
(1S,2R,3S,4R)-3-[(dimethylamino)methyl]-2-phenylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C16H23NO/c1-17(2)11-15-12-8-9-14(10-12)16(15,18)13-6-4-3-5-7-13/h3-7,12,14-15,18H,8-11H2,1-2H3/t12-,14+,15-,16-/m1/s1 |
InChI Key |
HJPCEDOEKGVILT-SLBVQIDZSA-N |
Isomeric SMILES |
CN(C)C[C@@H]1[C@@H]2CC[C@@H](C2)[C@@]1(C3=CC=CC=C3)O |
Canonical SMILES |
CN(C)CC1C2CCC(C2)C1(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




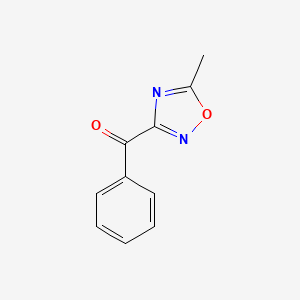
![1-Chloro-3-[(3-chloroprop-2-EN-1-YL)sulfanyl]prop-1-ene](/img/structure/B14698807.png)

![2-Chloro-6-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14698832.png)
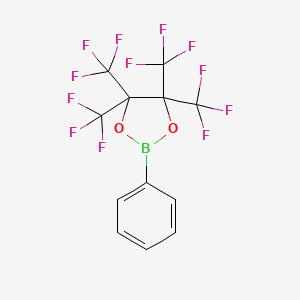
![5-[(2-Hydroxyethyl)sulfanyl]pentan-2-one](/img/structure/B14698838.png)
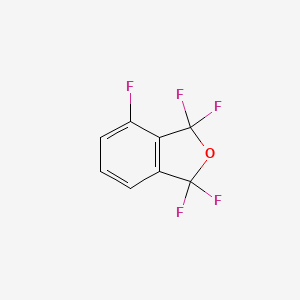
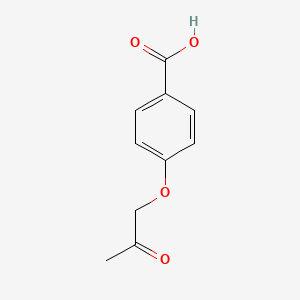
![2(3H)-Benzothiazolethione, 3-[(cyclohexylamino)methyl]-](/img/structure/B14698852.png)
![(7R,8S)-7,8-Dibromobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14698854.png)
